Product packaging for Ethanedial, dihydrazone(Cat. No.:CAS No. 3327-62-6)

Ethanedial, dihydrazone

Cat. No.: B3126289
CAS No.: 3327-62-6
M. Wt: 86.1 g/mol
InChI Key: YEIYMELXENLJSN-UHFFFAOYSA-N
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Description

Contextualization within Hydrazone Chemistry

Hydrazones are a class of organic compounds with the general structure R1R2C=NNH2. They are formed by the reaction of aldehydes or ketones with hydrazine (B178648). The distinctive imine group (-C=N-N=C-) in hydrazones is fundamental to understanding various chemical reactions. jptcp.com Ethanedial, dihydrazone is the simplest dihydrazone, derived from the smallest dialdehyde (B1249045), glyoxal (B1671930). wikipedia.org Its structure features two hydrazone moieties, which gives it specific chemical properties and reactivity.

The synthesis of ethanedial dihydrazone typically involves the dropwise addition of glyoxal to a solution of hydrazine hydrate (B1144303) in methanol (B129727) while maintaining a low temperature. tandfonline.com The resulting white solid can be dissolved by heating and then isolated by distillation under high vacuum. tandfonline.com

Significance of Dihydrazone Ligands in Modern Chemistry

Dihydrazone ligands, including ethanedial dihydrazone, are significant in modern chemistry, particularly in the field of coordination chemistry. researchgate.net Their ability to chelate metal ions through nitrogen and sometimes oxygen atoms makes them versatile ligands for the formation of stable metal complexes. researchgate.netrsc.org These ligands can coordinate with a variety of transition metals, including iron, cobalt, nickel, and copper. acs.org

The coordination properties of dihydrazone ligands are influenced by the substituents on the hydrazone backbone. researchgate.net The presence of additional donor atoms, such as hydroxyl or pyridyl groups, can lead to the formation of multidentate ligands that form highly stable complexes with specific geometries. mdpi.com These metal complexes have potential applications in various fields, including catalysis and materials science. jptcp.com For instance, some metal complexes of hydrazones have been investigated for their catalytic activity in oxidation reactions. researchgate.net

Research Landscape and Key Developments

Research on ethanedial dihydrazone and other dihydrazone ligands has led to several key developments. One area of focus is the synthesis of novel metal complexes with unique structural and electronic properties. researchgate.net For example, ethanedial dihydrazone has been used as a ligand to synthesize complexes with various transition metals, and their structures have been characterized using techniques like X-ray crystallography. bch.ro

Another significant development is the use of ethanedial dihydrazone as a precursor in the synthesis of other organic compounds. figshare.com For instance, it has been used in the one-step synthesis of bis(1,2,3-triazole) and 1,1'-azobis-1,2,3-triazole through divergent oxidation. tandfonline.com Furthermore, research has explored the polymerization of ethanedial dihydrazone to form polyazines, which are polymers with a repeating azine linkage (-C=N-N=C-). uri.edu The electrical properties of these polymers upon doping have been a subject of investigation. uri.eduacs.org

Recent studies have also explored the synthesis and characterization of transition metal complexes with various hydrazone ligands for their potential biological applications. jptcp.com While this article does not delve into biological activities, the underlying coordination chemistry and synthesis of these complexes are a vibrant area of chemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6N4 B3126289 Ethanedial, dihydrazone CAS No. 3327-62-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydrazinylideneethylidenehydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N4/c3-5-1-2-6-4/h1-2H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEIYMELXENLJSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NN)C=NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

86.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethanedial Dihydrazone and Its Derivatives

Condensation Reactions for Dihydrazone Formation

The fundamental approach to synthesizing ethanedial dihydrazone involves the condensation of a dicarbonyl compound with a hydrazine (B178648) source. This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration to form the C=N bond characteristic of a hydrazone. libretexts.org

Reaction of Glyoxal (B1671930) with Hydrazine Hydrate (B1144303)

The most direct synthesis of ethanedial dihydrazone involves the reaction of glyoxal with hydrazine hydrate. tandfonline.comtandfonline.com Glyoxal, the simplest dialdehyde (B1249045), reacts with two equivalents of hydrazine hydrate to form the dihydrazone.

A typical procedure involves adding a solution of hydrazine hydrate to methanol (B129727) and maintaining a low temperature (around 5°C). tandfonline.comtandfonline.com Glyoxal is then added dropwise while ensuring the temperature remains between 0 and 10°C. tandfonline.comtandfonline.com After the addition, the mixture is stirred for several hours at a low temperature, during which a white solid, the ethanedial dihydrazone, precipitates. tandfonline.comtandfonline.com The product can be further purified by dissolving it in a suitable solvent at an elevated temperature and then allowing it to recrystallize upon cooling. tandfonline.comtandfonline.com

In one reported synthesis, an 85% solution of hydrazine hydrate was added to methanol, followed by the slow addition of a 40% glyoxal solution at 0-10°C. tandfonline.com The reaction mixture was stirred for 3 hours at 5°C, resulting in the formation of a white solid. tandfonline.com This solid was then dissolved by heating to 75°C and subsequently isolated as a yellow solid upon cooling and vacuum distillation. tandfonline.com

Synthesis via Carbonyl-Hydrazide Condensation

A more general approach to hydrazone synthesis involves the condensation of a carbonyl compound with a hydrazide. cdnsciencepub.com This method is widely applicable for the preparation of a variety of hydrazone derivatives. tsijournals.comnih.gov The reaction typically involves refluxing the carbonyl compound and the hydrazide in a suitable solvent, such as ethanol (B145695). ajgreenchem.com

For instance, carbohydrazide (B1668358) and oxalyl dihydrazide have been reacted with various aldehydes and ketones to produce the corresponding carbodihydrazones and oxalyl dihydrazones. cdnsciencepub.com The reaction conditions, such as the ratio of reactants, may need to be adjusted to optimize the yield of the desired dihydrazone product over monosubstituted intermediates. cdnsciencepub.com

Methodological Variations: Solvent Effects and Catalysis

The efficiency and outcome of dihydrazone synthesis can be significantly influenced by the choice of solvent and the use of catalysts.

Solvent Effects: The polarity of the solvent can affect the kinetics and yield of hydrazone formation. acs.orgresearchgate.net For example, in the reaction of aldehydes and ketones with a resin-bound hydrazide, polar solvents were found to influence the reaction kinetics, particularly for less reactive molecules. acs.org In some cases, solvent-free conditions have been shown to provide excellent yields of hydrazone derivatives in shorter reaction times. rsc.org The choice of solvent can also be crucial in directing the reaction towards a specific product, as seen in the oxidation of glyoxal dihydrazone where chlorinated solvents favored the formation of bis(1,2,3-triazole). tandfonline.com

Catalysis: Acid catalysis is commonly employed to accelerate hydrazone formation. nih.gov The reaction rate can be significantly enhanced by general acid catalysis, although excessively low pH can be detrimental due to the protonation of the hydrazine nucleophile. nih.gov Aniline (B41778) and its derivatives have been shown to be effective nucleophilic catalysts for hydrazone formation, increasing reaction rates substantially. acs.orgnih.gov For instance, aniline was found to accelerate hydrazone formation by a factor of up to 40 at neutral pH. nih.gov Bifunctional amine buffers have also been developed to catalyze the reaction and control pH simultaneously. rsc.org

Synthesis of Substituted Ethanedial Dihydrazones

The synthesis of substituted ethanedial dihydrazones allows for the introduction of various functional groups, leading to a wide range of derivatives with tailored properties. These can be broadly categorized into symmetric and asymmetric bis-hydrazones.

Preparation of Symmetric Bis-Hydrazone Analogues

Symmetric bis-hydrazones are typically prepared by reacting glyoxal with two equivalents of a substituted hydrazine. A family of C2-symmetric glyoxal bis-hydrazone ligands has been synthesized using various 2,5-diarylpyrrolidines. semanticscholar.orgacs.org These ligands have shown promise in asymmetric catalysis, such as the Suzuki-Miyaura cross-coupling reaction. organic-chemistry.org The synthesis of these ligands often involves the preparation of the corresponding 1-amino-2,5-diarylpyrrolidines, followed by condensation with glyoxal. semanticscholar.orgacs.org

For example, glyoxal bis-hydrazone derived from (S,S)-1-amino-2,5-diphenylpyrrolidine has been used as a ligand in palladium-catalyzed asymmetric Suzuki-Miyaura cross-couplings, affording enantiomerically enriched biaryls. organic-chemistry.org

Table 1: Examples of Symmetric Bis-Hydrazone Ligands

Hydrazine Precursor Bis-Hydrazone Product Application
(S,S)-1-Amino-2,5-diphenylpyrrolidine Glyoxal bis((S,S)-2,5-diphenylpyrrolidin-1-yl)imine Asymmetric Suzuki-Miyaura cross-coupling organic-chemistry.org

Synthesis of Asymmetric Hydrazone Derivatives

The synthesis of asymmetric hydrazone derivatives of ethanedial is more complex, requiring sequential reaction steps or the use of starting materials with inherent asymmetry. While the direct synthesis of asymmetric ethanedial dihydrazones is not extensively documented, general methods for preparing asymmetric bis-hydrazones have been described. rsc.org These methods often involve the stepwise reaction of a dihydrazide with two different carbonyl compounds or the reaction of an asymmetric dicarbonyl compound with a hydrazine.

The study of polymorphism in novel symmetric and asymmetric bis-hydrazone derivatives indicates that the choice of solvent during crystallization can lead to different polymorphic forms. rsc.org

Functionalization Strategies for Ligand Design

Ethanedial, dihydrazone and its derivatives serve as effective ligands in coordination chemistry due to the presence of nitrogen atoms with lone pairs of electrons that can coordinate with metal ions. researchgate.netsymbiosisonlinepublishing.com These compounds are a type of Schiff base, which are known for forming stable complexes with a variety of metals. symbiosisonlinepublishing.comscirp.orgxiahepublishing.com

Functionalization for ligand design involves modifying the basic ethanedial dihydrazone structure to enhance its chelating ability, selectivity, and the stability of the resulting metal complex. This can be achieved by using substituted hydrazines in the initial synthesis. A notable example is the synthesis of bis(6-methyl-2-pyridyl)glyoxal dihydrazone. rsc.org This ligand is synthesized from the corresponding substituted glyoxal and hydrazine and is highly selective for copper(I) ions, forming a colored complex that can be used for spectrophotometric analysis. rsc.org

The introduction of different functional groups onto the hydrazone framework allows for the fine-tuning of the ligand's electronic and steric properties, influencing the catalytic, magnetic, and optical properties of the metal complexes formed. researchgate.netresearchgate.net For instance, unsymmetrical Schiff base ligands can be created by condensing two different carbonyl compounds with a dihydrazide, leading to ligands with varied coordination environments. niscpr.res.in

Table 2: Examples of Functionalized Dihydrazone Ligands

Ligand NameFunctional Group/FeatureApplication/Metal ComplexReference
Bis(6-methyl-2-pyridyl)glyoxal dihydrazonePyridyl groupsSpectrophotometric determination of Copper(I) rsc.org
Ethanedial bis[methyl(pyridin-2-yl)hydrazone]Pyridyl and methyl groupsPalladium coordination compounds for catalysis researchgate.net
Glyoxal-salicylaldehyde succinic acid dihydrazoneUnsymmetrical structure with salicylaldehyde (B1680747) and succinic acid moietiesComplexes with Co(II), Ni(II), Cu(II), Zn(II) with pesticidal activity niscpr.res.in

Oligomerization and Polymerization Approaches

This compound is a valuable monomer for the synthesis of oligomers and polymers containing conjugated systems. The presence of two reactive hydrazone groups allows it to participate in condensation reactions to form larger molecular chains.

One approach is the acid-catalyzed reaction of dialdehydes like glyoxal with carbonothioic dihydrazide to form oligomeric (diy1idene)carbonothioic dihydrazides. tandfonline.com These reactions yield insoluble products with repeating units. tandfonline.com

A significant application is the synthesis of polyazines, which are polymers with a -[N=C(R)-C(R)=N]- repeating unit. acs.org Unsubstituted polyazine can be synthesized from glyoxal dihydrazone. acs.orgacs.org The resulting polymer is isoelectronic with polyacetylene and has been studied for its potential as a conducting polymer. acs.org Research has shown that polyazine can be doped with iodine, although the resulting conductivity is limited by structural defects. acs.org The structure of the monomer, glyoxal dihydrazone, is planar with an anti-conformation, which influences the conformation of the resulting polymer. acs.org

Furthermore, the dihydrazone linkage itself is utilized to create dynamic polymer networks. rsc.org These networks incorporate dynamic covalent bonds that can reversibly cleave and reform under specific stimuli like changes in pH. rsc.orgfrontiersin.org This property is exploited in designing materials for applications such as controlled drug delivery and recyclable composites. rsc.orgfrontiersin.orggoogle.com For example, triblock copolymers containing a pH-sensitive hydrazone bond have been synthesized for creating micelles that can release a drug payload in an acidic environment, such as that found in tumor tissues. frontiersin.orgrsc.org

Table 3: Polymerization Data for Unsubstituted Polyazine

PropertyDescriptionReference
MonomerGlyoxal dihydrazone acs.org
Polymer TypePolyazine (-[N=CH-CH=N]-) acs.org
Key Structural FeatureIsoelectronic with trans-polyacetylene acs.org
Doping AgentIodine acs.org
Resulting PropertyPressed-pellet conductivities up to 1 x 10⁻⁶ Ω⁻¹ cm⁻¹ acs.org
Limiting Factorsp³ defects from incomplete elimination during condensation acs.org

Compound Reference Table

Spectroscopic and Structural Elucidation of Ethanedial Dihydrazone Systems

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is fundamental in identifying the characteristic functional moieties of ethanedial dihydrazone.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In ethanedial dihydrazone, the key functional groups are the hydrazone moieties (-CH=N-NH₂).

The IR spectrum of ethanedial dihydrazone exhibits characteristic absorption bands that confirm its structure. The presence of the N-H bonds in the amino groups and the C=N double bonds of the azomethine group are particularly diagnostic. Typically, the N-H stretching vibrations of primary amines and hydrazones appear in the region of 3200-3500 cm⁻¹. The C=N stretching vibration for hydrazones is generally observed in the 1580-1650 cm⁻¹ region. researchgate.netresearchgate.netwecmelive.com Analysis of ethanedial dihydrazone and related polyazines has utilized IR spectroscopy to identify these key features and to detect structural characteristics, such as potential defect sites in polymeric structures derived from it. uri.edu

Table 1: Characteristic Infrared Absorption Frequencies for Ethanedial Dihydrazone

Vibrational Mode Frequency Range (cm⁻¹) Intensity
N-H Stretching 3200 - 3400 Medium to Strong
C-H Stretching 2850 - 3000 Medium
C=N Stretching (Azomethine) ~1600 - 1650 Medium to Strong
N-H Bending (Scissoring) ~1550 - 1620 Medium

Note: The exact frequencies can vary based on the sample state (solid, solution) and intermolecular interactions like hydrogen bonding.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to IR spectroscopy. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. For a molecule with a center of symmetry, such as ethanedial dihydrazone in its planar trans conformation, mutual exclusion principle states that vibrations that are Raman active are IR inactive, and vice versa.

Applications of Raman spectroscopy for ethanedial dihydrazone could be particularly useful for studying the C=N and C-C backbone vibrations, which are expected to produce strong Raman signals due to the polarizability of the π-electron system. Studies on related compounds like diacetyl have utilized Raman spectroscopy to propose and confirm structural assignments. researchgate.net Furthermore, recent research has explored functionalized hydrazones as probes for Raman spectroscopy imaging, highlighting the potential for using the characteristic vibrational frequencies of the hydrazone moiety in advanced applications. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For ethanedial dihydrazone (H₂N-N=CH-CH=N-NH₂), the spectrum is expected to be relatively simple, reflecting the molecule's symmetry.

The key signals in the ¹H NMR spectrum are those for the amine (-NH₂) protons and the methine (-CH=) protons. The chemical shift of N-H protons can be broad and variable depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. The methine protons are attached to sp²-hybridized carbons and are expected to resonate downfield. Research on monomers of a copolymer derived from glyoxal (B1671930) dihydrazone reported signals at approximately 7.71 ppm for an NH proton and 4.13 ppm for the CH protons. researchgate.net

Table 2: Predicted ¹H NMR Chemical Shifts for Ethanedial Dihydrazone

Proton Type Chemical Shift (δ, ppm) Multiplicity Integration
-NH₂ 4.0 - 8.0 (Broad) Singlet 4H

Note: The observed chemical shifts can be influenced by the choice of solvent.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the symmetry of ethanedial dihydrazone, only one signal is expected in its broadband proton-decoupled ¹³C NMR spectrum. This signal corresponds to the two equivalent sp²-hybridized carbons of the azomethine groups (-CH=N-).

The chemical shift for these carbons is expected in the downfield region, characteristic of carbons involved in a double bond with an electronegative nitrogen atom. A study involving the characterization of glyoxal dihydrazone reported a ¹³C NMR chemical shift at 139.8 ppm for the C=N carbon. researchgate.net This single peak strongly supports the symmetrical structure of the molecule.

Table 3: ¹³C NMR Chemical Shift for Ethanedial Dihydrazone

Carbon Type Chemical Shift (δ, ppm)

Nitrogen-15 (¹⁵N) NMR spectroscopy is a specialized technique that directly probes the nitrogen atoms within a molecule. Although less common than ¹H or ¹³C NMR due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, it can provide invaluable information about the electronic environment of nitrogen atoms.

For ethanedial dihydrazone, two distinct nitrogen environments exist: the imine nitrogen (-N=) and the amine nitrogen (-NH₂). Therefore, two signals are expected in the ¹⁵N NMR spectrum. Studies on hydrazine (B178648) and its metabolites have shown that hydrazono nitrogens resonate significantly downfield compared to hydrazido (amine-like) nitrogens. For instance, the hydrazono nitrogen of pyruvate hydrazone was detected at approximately 316 ppm, while acetylhydrazine's amino nitrogen appeared around 107-110 ppm. nih.gov Based on this, one can predict the approximate chemical shift regions for the two types of nitrogen atoms in ethanedial dihydrazone.

Table 4: Predicted ¹⁵N NMR Chemical Shift Ranges for Ethanedial Dihydrazone

Nitrogen Type Predicted Chemical Shift Range (δ, ppm)
Amine (-NH₂) 100 - 120

Note: Chemical shifts are referenced relative to a standard like liquid ammonia (NH₃). nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound. In the case of ethanedial dihydrazone, mass spectrometry provides crucial information regarding its molecular formula and fragmentation behavior.

Molecular Ion Detection and Fragmentation Patterns

In mass spectrometry, the molecular ion peak (M+) is of primary importance as it corresponds to the molecular weight of the compound. For ethanedial dihydrazone (C₂H₆N₄), the molecular ion is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. researchgate.net The molecular weight of ethanedial dihydrazone is 86.10 g/mol . nih.govnih.gov

Upon ionization in the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the molecule. chemguide.co.uklibretexts.org While specific fragmentation data for ethanedial dihydrazone is not extensively detailed in the search results, general principles of hydrazone fragmentation can be applied. Common fragmentation pathways for hydrazones involve cleavage of the N-N bond and the C-N bond. researchgate.netresearchgate.net For ethanedial dihydrazone, this could lead to fragments corresponding to the loss of ammonia (NH₃), diazene (B1210634) (N₂H₂), or other small nitrogen-containing species. The stability of the resulting fragment ions will dictate the intensity of their corresponding peaks in the mass spectrum. chemguide.co.uk

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule and its fragments. nih.govpnnl.govresearchgate.net For ethanedial dihydrazone, the exact mass is calculated to be 86.059246208 Da. nih.gov HRMS can confirm this exact mass, distinguishing it from other compounds that may have the same nominal mass but a different elemental formula. This high level of accuracy is invaluable for confirming the identity of a synthesized compound and for elucidating the elemental composition of fragment ions, which in turn helps to piece together the fragmentation puzzle. nih.gov

X-ray Crystallography

X-ray crystallography is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. rigaku.com For ethanedial dihydrazone, this method provides precise information about its molecular geometry, conformation, and how the molecules pack together in the solid state.

Single Crystal X-ray Diffraction for Molecular Geometry

Single crystal X-ray diffraction studies on ethanedial dihydrazone have revealed its precise molecular structure. uri.edu The compound crystallizes in the P21/a space group with cell constants a = 7.744 (4) Å, b = 4.113 (1) Å, c = 8.063 (4) Å, and β = 115.66 (3)°. uri.edu These studies have shown that the ethanedial dihydrazone molecule is planar. uri.edu Key bond lengths determined from the crystal structure include a carbon-nitrogen double bond of 1.278 Å and a carbon-carbon single bond of 1.433 Å. uri.edu The planarity of the molecule and the observed bond lengths provide insight into the electronic structure and conjugation within the dihydrazone system.

Table 1: Selected Crystallographic Data for Ethanedial Dihydrazone

ParameterValue
Space GroupP21/a
a (Å)7.744 (4)
b (Å)4.113 (1)
c (Å)8.063 (4)
β (°)115.66 (3)
C=N bond length (Å)1.278
C-C bond length (Å)1.433

Data sourced from Chaloner-Gill et al. (1990) uri.edu

Analysis of Conformation (E/Z Isomerism)

The restricted rotation around the carbon-nitrogen double bond in hydrazones can lead to the existence of E/Z (or cis/trans) isomers. docbrown.inforesearchgate.net X-ray crystallography is an excellent method for unambiguously determining the specific isomeric form present in the crystal. For ethanedial dihydrazone, the crystal structure analysis shows that the molecule adopts an E conformation about the carbon-nitrogen double bonds. uri.edu The molecule also exhibits an anti conformation around the central carbon-carbon single bond. uri.edu This anti-E conformation is similar to that observed in the methyl-substituted analog, 2,3-butanedione (B143835) dihydrazone. uri.edu

Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

In the crystalline state, molecules of ethanedial dihydrazone are held together by intermolecular forces. Hydrogen bonding is a significant interaction, with the amine hydrogens acting as hydrogen bond donors and the imine nitrogens as acceptors. nih.govresearchgate.net These interactions link the molecules together, contributing to the stability of the crystal lattice. iaea.org

Hirshfeld Surface Analysis and Crystal Packing

The three-dimensional arrangement of molecules in a crystal, or crystal packing, is dictated by a variety of intermolecular interactions. An X-ray crystal structure was reported for ethanedial, dihydrazone, revealing that it crystallizes in the space group P21/a with specific cell constants. The molecule itself is planar, adopting an E conformation about the carbon-nitrogen double bonds and an anti conformation around the central carbon-carbon single bond.

The two-dimensional fingerprint plots derived from the Hirshfeld analysis would quantify the relative contributions of these different interactions. It is anticipated that the N-H···N hydrogen bonds would appear as distinct "spikes" on the fingerprint plot, indicating strong, directional interactions. The weaker interactions would be represented by more diffuse regions of the plot.

Interactive Data Table: Predicted Intermolecular Contacts for this compound from a Hypothetical Hirshfeld Surface Analysis
Interaction TypeDonor AtomAcceptor AtomPredicted Contribution (%)
Hydrogen BondingN-HN40-50
Weak C-H···NC-HN15-25
van der WaalsH···HH20-30
OtherC···C, N···C-5-10

Thermal Analysis Techniques

Thermal analysis techniques are crucial for understanding the thermal stability, decomposition pathways, and phase transitions of a compound. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most common methods employed for this purpose.

A TGA thermogram for this compound would likely show a multi-step decomposition process. The initial weight loss, occurring at a lower temperature range, could be attributed to the loss of ammonia (NH₃). At higher temperatures, the remaining molecular framework would likely decompose, leading to the evolution of nitrogen gas (N₂) and various hydrocarbon fragments. The final residual mass would depend on the experimental conditions, such as the heating rate and the atmosphere (inert or oxidative).

Interactive Data Table: Hypothetical TGA Data for the Decomposition of this compound
Decomposition StepTemperature Range (°C)Mass Loss (%)Proposed Evolved Species
1150-250~40%NH₃
2250-400~60%N₂, Hydrocarbon fragments
Residue>400<5%Carbonaceous residue

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to detect thermal events such as melting, crystallization, and other phase transitions. For this compound, a DSC analysis would provide valuable information about its physical transformations upon heating.

A typical DSC thermogram for a crystalline organic compound like this compound would show a sharp endothermic peak corresponding to its melting point. The temperature and enthalpy of this transition are characteristic properties of the compound. Depending on the purity and crystalline form, other thermal events, such as solid-solid phase transitions, might also be observed as smaller endothermic or exothermic peaks before the melting point. In the higher temperature region, exothermic peaks corresponding to decomposition processes would be expected, which should correlate with the weight loss steps observed in the TGA analysis.

Interactive Data Table: Hypothetical DSC Data for this compound
Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
Melting170175150-200 (Endothermic)
Decomposition200230Variable (Exothermic)

Coordination Chemistry of Ethanedial Dihydrazone As a Ligand

Ligand Design Principles for Polydentate Systems

The utility of ethanedial dihydrazone in coordination chemistry stems from its inherent structural and electronic properties. These characteristics are foundational to its role as a building block for more complex, multi-donor ligand systems.

Ethanedial dihydrazone (C₂H₆N₄) is a symmetrical molecule featuring two hydrazone moieties (R₂C=N-NH₂). The primary donor sites are the two imine nitrogen atoms. These nitrogen atoms possess lone pairs of electrons that are available for coordination with metal centers. researchgate.netmtct.ac.in

The most common coordination mode for ethanedial dihydrazone is as a bidentate N,N'-chelating ligand . In this arrangement, both imine nitrogen atoms coordinate to a single metal ion, forming a stable five-membered chelate ring. This mode of coordination is prevalent in its complexes with transition metals like nickel(II) and cobalt(II). niscpr.res.in The formation of this chelate ring is entropically favored and contributes significantly to the stability of the resulting metal complexes.

Beyond simple chelation, ethanedial dihydrazone can act as a bridging ligand, linking two or more metal centers. This behavior is crucial in the formation of polynuclear complexes or coordination polymers. Furthermore, it serves as a key intermediate in template synthesis, where the metal ion holds the dihydrazone in a specific orientation, facilitating reactions with other molecules, such as formaldehyde, to form larger macrocyclic ligands. niscpr.res.in In these macrocyclic products, the original nitrogen atoms from the ethanedial dihydrazone remain coordinated to the central metal ion. niscpr.res.in

The tautomerism often seen in more complex acylhydrazones (amide-iminol) is not a factor for the parent ethanedial dihydrazone, simplifying its coordination behavior. mtct.ac.in Its coordination is primarily dictated by the Lewis basicity of the imine nitrogens.

The interaction between ethanedial dihydrazone and a metal ion is governed by a balance of steric and electronic factors.

Electronic Influences: The ethanedial dihydrazone ligand framework possesses a conjugated π-system across the N=C-C=N backbone. This conjugation influences the electronic properties of the donor nitrogen atoms. There is a notable n→π conjugation within the bis-hydrazone system, which results in high electronic density at the nitrogen atoms, enhancing their ability to donate electron density to a metal center. arkat-usa.org This makes it an effective σ-donor. The relatively simple electronic structure, free of strongly withdrawing or donating peripheral groups, makes it a useful baseline ligand for studying metal-ligand interactions.

Steric Influences: Ethanedial dihydrazone is a relatively small and planar molecule, which minimizes steric hindrance upon coordination. However, the geometry of the ligand is not entirely rigid. There is limited flexibility due to potential rotation around the central C-C and the N-N single bonds. arkat-usa.org When incorporated into more complex designs, such as C₂-symmetric glyoxal (B1671930) bis-hydrazones used in catalysis, the structure can provide significant steric crowding around the metal center, which is crucial for inducing stereoselectivity. arkat-usa.org The planarity and defined bite angle of the ligand are suitable for forming stable square-planar or octahedral complexes without introducing significant strain.

While ethanedial dihydrazone itself is achiral, its simple and symmetrical backbone makes it an ideal scaffold for the synthesis of chiral ligands for asymmetric catalysis. The primary strategy involves the condensation of glyoxal with chiral hydrazines. arkat-usa.orgacs.org

By reacting glyoxal with enantiomerically pure hydrazines, C₂-symmetric bis-hydrazone ligands can be readily prepared. arkat-usa.org These ligands combine the coordinating ability of the dihydrazone core with a chiral environment provided by the substituents on the hydrazine (B178648) nitrogen atoms. Prominent examples of chiral hydrazines used for this purpose include (S)-2-(methoxymethyl)pyrrolidin-1-amine (SAMP) and those derived from chiral 2,5-disubstituted pyrrolidines. arkat-usa.orgacs.orgsemanticscholar.org

These chiral glyoxal bis-hydrazone ligands have been successfully employed in a range of metal-catalyzed enantioselective reactions, including:

Diels-Alder Reactions: Copper(II) complexes of chiral bis-hydrazones have been shown to catalyze the Diels-Alder reaction between cyclopentadiene (B3395910) and N-crotonyloxazolidinone with good enantioselectivities. arkat-usa.org

Palladium-Catalyzed Cross-Coupling: Chiral bis-hydrazone ligands have been developed for palladium-catalyzed enantioselective aryl-aryl cross-coupling reactions, demonstrating their modularity and effectiveness in creating axially chiral biaryl compounds. acs.orgacs.org

The design of these ligands leverages the C₂-symmetry to simplify the analysis of the stereochemical outcome and the steric bulk of the chiral auxiliaries to effectively control the facial selectivity of the substrate's approach to the metal center. arkat-usa.org

Synthesis of Metal Complexes

Ethanedial dihydrazone forms complexes with a variety of metal ions, with its synthesis and the resulting complex's structure depending on the metal and reaction conditions.

Ethanedial dihydrazone readily forms complexes with first-row transition metals. The synthesis typically involves the direct reaction of a metal salt with the pre-formed ligand in a suitable solvent like ethanol (B145695).

Cobalt(II) and Nickel(II) Complexes: Well-characterized examples include the bis(glyoxaldihydrazone) complexes of cobalt(II) and nickel(II). For instance, reacting nickel(II) chloride with two equivalents of ethanedial dihydrazone in ethanol yields the [Ni(C₂H₆N₄)₂]Cl₂ complex. niscpr.res.in These complexes often serve as precursors for macrocyclic compounds. niscpr.res.in Spectroscopic and magnetic data for these complexes typically suggest an octahedral geometry, with two dihydrazone ligands coordinating in a bidentate fashion and the anions remaining in the outer coordination sphere.

Copper(II) Complexes: Copper(II) is known to form stable complexes with a wide variety of hydrazone ligands, often exhibiting square planar or distorted octahedral geometries. orientjchem.orgrsc.org While specific studies on simple [Cu(ethanedial dihydrazone)ₓ]²⁺ complexes are less common, copper complexes of macrocycles derived from ethanedial dihydrazone have been synthesized, confirming the compatibility of the Cu(II) ion with the N,N' chelate. researchgate.net

Fe, Pd, and Zn Complexes: Iron, palladium, and zinc also form stable complexes with various hydrazone and bis-hydrazone ligands. researchgate.netorientjchem.orgnih.gov Palladium(II) complexes of glyoxal-derived bis-hydrazones are particularly relevant in the context of catalysis. acs.org Zinc(II) readily forms tetrahedral or octahedral complexes and has been shown to coordinate to dihydrazone ligands derived from dialdehyde (B1249045) starch, utilizing the imine nitrogens as donor sites. researchgate.net Although the general principles of coordination chemistry support the formation of complexes between these metals and ethanedial dihydrazone, specific, well-characterized examples with the simple parent ligand are not as extensively reported in the literature as those for Co(II) and Ni(II).

Table 1: Representative Transition Metal Complexes of Ethanedial Dihydrazone and its Derivatives
Metal IonExample Complex/DerivativeTypical GeometryKey Findings/ApplicationsReference
Nickel(II)[Ni(C₂H₆N₄)₂]Cl₂OctahedralActs as a precursor for macrocyclic complexes via template synthesis. niscpr.res.in
Cobalt(II)[Co(C₂H₆N₄)₂]Br₂OctahedralUsed as an intermediate in template reactions to form octaaza macrocycles. niscpr.res.in
Copper(II)Cu(II) complex with chiral glyoxal bis-hydrazoneSquare PlanarCatalyst for enantioselective Diels-Alder reactions. arkat-usa.org
Palladium(II)Pd(II) complex with chiral glyoxal bis-hydrazoneSquare PlanarCatalyst for enantioselective cross-coupling reactions. acs.orgacs.org

The coordination chemistry of hydrazones with main group elements, particularly organotin(IV) compounds, is an active area of research. tandfonline.comnih.govnih.gov Diorganotin(IV) and triorganotin(IV) moieties are known to form stable complexes with a range of Schiff base and hydrazone ligands. In these complexes, the ligand often coordinates through nitrogen and, in the case of acylhydrazones, deprotonated enolic oxygen atoms, leading to five- or six-coordinate tin centers with trigonal bipyramidal or octahedral geometries, respectively. tandfonline.comnih.gov

Homo- and Heterobimetallic Complexes

Ethanedial dihydrazone, also known as glyoxal dihydrazone, possesses a symmetric structure with two separate hydrazone moieties (-C=N-NH2). This configuration makes it an excellent candidate to act as a bridging ligand, capable of coordinating with two distinct metal centers simultaneously. researchgate.net The presence of two interlinked nitrogen atoms in each hydrazone group provides multiple donor sites, allowing for versatile chelation and the formation of stable polynuclear complexes. researchgate.netmdpi.com These polynuclear species can be categorized as either homobimetallic, where the two metal ions are identical, or heterobimetallic, where they are different.

The formation of such bimetallic complexes is a key feature of polyfunctional chelating agents like dihydrazones. researchgate.net The ligand can bridge two metal centers, leading to the creation of discrete dinuclear molecules or extended polymeric chains. The specific nature of the resulting complex—whether it is mononuclear, homobimetallic, or heterobimetallic—often depends on the reaction stoichiometry, the metal salts used, and other reaction conditions such as pH and solvent. nih.govcsic.es For instance, in related bis-hydrazone systems, the reaction with one equivalent of a metal salt may yield a dinuclear complex, while different conditions or the introduction of a second, different metal salt can lead to the formation of heterotetranuclear species. csic.es The ability of the ethanedial dihydrazone ligand to facilitate communication and interaction between two metal centers makes these complexes subjects of significant interest for applications in catalysis and materials science. nih.govresearchgate.net

Structural Characterization of Metal Complexes

Spectroscopic Evidence of Coordination

The coordination of ethanedial dihydrazone to metal ions is readily confirmed through various spectroscopic techniques, which detect changes in the electronic and vibrational properties of the ligand upon complexation.

Infrared (IR) Spectroscopy : IR spectroscopy is a primary tool for verifying the coordination of the hydrazone ligand. A key piece of evidence is the shift in the stretching frequency of the azomethine (C=N) group. researchgate.net In the free ligand, this band appears at a characteristic frequency; upon coordination of the azomethine nitrogen to a metal ion, this band typically shifts to a lower frequency (a bathochromic shift). researchgate.netresearchgate.net This shift indicates a decrease in the C=N bond order due to the donation of electron density to the metal center. researchgate.net Furthermore, the formation of metal-ligand bonds is directly confirmed by the appearance of new, low-frequency bands in the far-IR spectrum, which are assigned to metal-nitrogen (ν(M-N)) and, if applicable, metal-oxygen (ν(M-O)) vibrations. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : For diamagnetic complexes, such as those containing Zn(II), ¹H and ¹³C NMR spectroscopy provides definitive evidence of coordination in solution. In the ¹H NMR spectrum of a complex, the signals for protons adjacent to the coordination sites, such as the N-H protons and the C-H protons of the ethanedial backbone, often experience a downfield shift compared to the free ligand. mdpi.com The disappearance of the N-H proton signal can signify its deprotonation upon chelation to the metal ion. mdpi.com

Electronic (UV-Visible) Spectroscopy : The electronic spectra of the metal complexes show significant differences from that of the free ligand. New absorption bands often appear, which are not attributable to either the ligand or the metal ion alone. These new bands are typically assigned to ligand-to-metal charge transfer (LMCT) transitions, providing strong evidence of the formation of a coordination complex. researchgate.netasianpubs.org The electronic spectra, in conjunction with magnetic susceptibility measurements, can also help determine the coordination geometry of the metal center, such as octahedral or tetrahedral environments. asianpubs.orgneliti.com

Table 1: Spectroscopic Changes Upon Coordination of Hydrazone Ligands
Spectroscopic TechniqueKey IndicatorObserved Change Upon ComplexationReference
Infrared (IR)ν(C=N) stretchShift to lower frequency researchgate.netresearchgate.net
ν(M-N) and ν(M-O)Appearance of new bands in far-IR researchgate.net
NMR (¹H)N-H and adjacent C-H protonsDownfield shift or disappearance (if deprotonated) mdpi.com
UV-VisibleNew absorption bandsAppearance of Ligand-to-Metal Charge Transfer (LMCT) bands researchgate.netasianpubs.org

X-ray Crystallographic Determination of Coordination Geometry

Single-crystal X-ray diffraction provides unambiguous proof of a complex's structure and the precise coordination geometry around the metal centers. For ethanedial dihydrazone (glyoxal dihydrazone), crystallographic analysis has shown that the free ligand crystallizes in the monoclinic space group P2₁/a. researchgate.net

When incorporated into metal complexes, the ligand's conformation and binding mode are explicitly revealed. In related dihydrazone complexes, X-ray studies have confirmed a variety of coordination modes and geometries. For example, 2,3-butanedione (B143835) bis(isonicotinylhydrazone), a similar dihydrazone, has been shown to act as a neutral tetradentate (N₂O₂) ligand in some complexes, while in others, it behaves as a binegative tetradentate ligand, bridging two metal ions. nih.gov The resulting complexes can exhibit geometries such as tetrahedral, square planar, or octahedral, depending on the metal ion and the other coordinating species. nih.gov In binuclear complexes, the dihydrazone ligand typically acts as a bridge, with each hydrazone unit chelating to a different metal ion, often resulting in distorted octahedral or square pyramidal geometries around the metal centers. mdpi.commdpi.com

Analysis of Metal-Ligand Bond Parameters

X-ray crystallography also allows for the precise measurement of metal-ligand bond lengths and angles, which are crucial for understanding the nature and strength of the coordination bonds. chalmers.se The analysis of these parameters from the Cambridge Structural Database (CSD) reveals general trends in coordination compounds. For instance, anionic ligands (such as a deprotonated hydrazone) typically form shorter and stronger bonds with metal centers compared to their neutral ligand counterparts. chalmers.se

In characterized Fe(II) complexes with N-donor ligands, Fe-N bond lengths are typically around 2.14 Å, while Fe-O bonds are in the range of 2.10–2.18 Å. mdpi.com Similarly, for Zn(II) complexes, Zn-N and Zn-O bond lengths fall into comparable ranges. mdpi.com The bond lengths in complexes of ethanedial dihydrazone are consistent with these values, confirming the formation of robust covalent coordination bonds. rsc.org The reduction of ligand field parameters, such as the Racah parameter (B), calculated from spectral data, also indicates a considerable degree of covalent character in the metal-ligand bonds. asianpubs.org

Table 2: Representative Metal-Ligand Bond Lengths in Related Hydrazone Complexes
Metal IonLigand Donor AtomTypical Bond Length (Å)Reference
Fe(II)Nitrogen (N)~2.14 mdpi.com
Fe(II)Oxygen (O)2.10 - 2.18 mdpi.com
Zn(II)Nitrogen (N)~2.10 mdpi.com
Zn(II)Oxygen (O)~2.08 mdpi.com
Cu(II)Oxygen (O)1.95 - 2.34 chalmers.se

Supramolecular Assembly and Host-Guest Chemistry

Self-Assembly of Metallosupramolecular Architectures

The principles of supramolecular chemistry govern the spontaneous organization of molecules into larger, well-defined structures through non-covalent interactions. wikipedia.org In the context of ethanedial dihydrazone, the coordination complexes themselves can serve as programmed building blocks, or "tectons," for the construction of more elaborate metallosupramolecular architectures. frontiersin.org The directional nature of metal-ligand bonds provides a high degree of control over the geometry of the initial building block, which is a cornerstone of creating complex, self-assembled systems. nih.govfrontiersin.org

The process of self-assembly allows individual metal-hydrazone complexes to organize into larger, ordered superstructures, such as coordination polymers or discrete cages. nih.govrsc.org This organization is driven by a combination of factors including the coordination geometry of the metal ion, the bridging nature of the dihydrazone ligand, and secondary intermolecular forces like hydrogen bonding and π-π stacking. nih.govacs.org The resulting metallosupramolecular architectures can form diverse and complex structures, including helicates, macrocycles, and frameworks. frontiersin.org These organized assemblies are of great interest because their confined cavities and ordered structures can potentially serve as hosts in host-guest chemistry, encapsulating smaller molecules and leading to applications in sensing, catalysis, and materials science. wikipedia.orgnitschkegroup-cambridge.com

The Role of Non-Covalent Interactions in the Stability of Ethanedial Dihydrazone Complexes

Key non-covalent interactions observed in hydrazone-based metal complexes include hydrogen bonding, π-π stacking, and van der Waals forces. The N-H protons of the dihydrazone ligand are potent hydrogen bond donors, readily interacting with anions, solvent molecules, or even other ligand molecules within the crystal lattice. frontiersin.org Similarly, the C=N-N=C backbone and any associated aromatic rings can participate in π-π stacking interactions, further stabilizing the structure. frontiersin.org

Computational methods, such as Density Functional Theory (DFT) and Hirshfeld surface analysis, have become invaluable tools for elucidating the nature and magnitude of these non-covalent interactions. frontiersin.orgmdpi.com Hirshfeld surface analysis, for instance, allows for the visualization and quantification of intermolecular contacts, highlighting the specific atoms involved in hydrogen bonding and other close contacts. frontiersin.org The dnorm function and 2D fingerprint plots derived from this analysis provide a detailed picture of the interaction patterns. frontiersin.org

Research on related hydrazone complexes has demonstrated that the type and extent of non-covalent interactions can be influenced by the choice of metal ion and counter-anions. frontiersin.org For example, the exchange of anions can lead to different hydrogen bonding networks and π-π stacking arrangements, thereby altering the three-dimensional supramolecular architecture. frontiersin.org

Examples of Non-Covalent Interactions in Hydrazone Metal Complexes
Interaction TypeDescriptionSignificance in Complex Stability
Hydrogen BondingInteraction between a hydrogen atom covalently bonded to a highly electronegative atom (like N or O) and another nearby electronegative atom. In ethanedial dihydrazone complexes, N-H groups are primary donors.Crucial for the formation of defined supramolecular networks and contributes significantly to lattice energy. frontiersin.org
π-π StackingAttractive, noncovalent interactions between aromatic rings. The delocalized π-systems of the hydrazone backbone can participate in these interactions.Helps in the organization of molecules in the solid state, leading to stacked columnar structures. frontiersin.org
van der Waals ForcesWeak, short-range electrostatic attractive forces between uncharged molecules.Contribute to the overall cohesion of the crystal lattice.
C-H···π InteractionsA weak type of hydrogen bond where a C-H bond acts as the hydrogen bond donor and a π-system acts as the acceptor.Can influence the conformation and packing of the complexes.

Mechanically Interlocked Molecular Structures with Ethanedial Dihydrazone

The unique structural features of ethanedial dihydrazone and its derivatives, particularly their ability to participate in dynamic covalent chemistry, have led to their use in the construction of mechanically interlocked molecular architectures (MIMAs). wikipedia.org These fascinating molecules, such as catenanes (consisting of two or more interlocked rings) and rotaxanes (a linear "axle" threaded through a macrocyclic "wheel" and trapped by bulky "stoppers"), are connected by mechanical bonds rather than covalent bonds. wikipedia.org

The synthesis of such structures often relies on template-directed approaches, where non-covalent interactions guide the assembly of the components before the final covalent bond formation that locks the structure in place. scienceopen.comiupac.org Hydrazone formation, being a reversible reaction, is particularly well-suited for dynamic covalent chemistry, allowing for the "error-checking" and "proof-reading" necessary to achieve high yields of the desired interlocked products. nih.govrsc.org

Ethanedial (glyoxal) and its dihydrazone derivatives have been employed as key building blocks in the synthesis of catenanes and rotaxanes. escholarship.orgresearcher.life For instance, the condensation reaction between ethanedial and appropriate diamine precursors can lead to the formation of macrocycles. In the presence of a template, such as a pre-formed ring or a linear molecule destined to be the axle of a rotaxane, this cyclization can result in the formation of an interlocked structure.

The resulting mechanically interlocked molecules can exhibit unique properties, such as molecular motion, where one component moves relative to the other. nih.gov This has led to their exploration in the development of molecular machines, switches, and sensors. nih.govnih.gov The mechanical bond can also confer stability to otherwise reactive species by sterically encumbering them within the interlocked framework. nih.gov

Mechanically Interlocked Molecules Incorporating Ethanedial Dihydrazone Derivatives
MIMA TypeDescriptionRole of Ethanedial Dihydrazone Moiety
frontiersin.orgCatenaneTwo interlocked macrocyclic rings. davuniversity.orgCan be a component of one or both macrocycles, formed via dynamic hydrazone chemistry. nih.gov
frontiersin.orgRotaxaneA dumbbell-shaped molecule threaded through a macrocycle. naturalspublishing.comThe hydrazone linkage can be part of the macrocycle or the axle, or used in the "clipping" reaction to form the macrocycle around the axle. rsc.org

Theoretical and Computational Investigations of Ethanedial Dihydrazone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic structure of molecules. epstem.net It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems, including hydrazones. epstem.netmdpi.com DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density.

The first step in a computational study is typically geometry optimization, which involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. For ethanedial dihydrazone, this process would determine the most stable conformation, including bond lengths, bond angles, and dihedral angles.

Experimental X-ray crystallography has shown that glyoxal (B1671930) dihydrazone is planar, with the carbon-nitrogen double bond in the E conformation and the carbon-carbon single bond in the anti conformation. A computational geometry optimization using a suitable DFT functional, such as B3LYP with a 6-31G(d,p) basis set, would be expected to reproduce this planar structure. biomedres.us For comparison, DFT studies on a related compound, glyoxal bis[(2,4-dinitrophenyl)hydrazone], predicted a planar geometry that aligns well with experimental X-ray data. wisc.edu In that derivative, the calculated C=N bond length was 1.34 Å and the N-N bond length was 1.38 Å, which are in good agreement with the experimental values of 1.32–1.36 Å and 1.40 Å, respectively. wisc.edu Similar calculations on ethanedial dihydrazone would allow for a direct comparison with its known crystal structure.

Conformational analysis would also investigate other possible isomers, such as those with a syn conformation around the C-C bond or Z conformations of the C=N bonds, to determine their relative energies and the energy barriers for interconversion.

Table 1: Predicted Optimized Geometrical Parameters for a Hydrazone Derivative (for illustrative purposes) This table presents data for Glyoxal bis(N-phenyl)osazone, as specific computational data for ethanedial dihydrazone is not readily available in the cited literature. researchgate.net

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-C1.48--
C=N1.29--
N-N1.37--
C-N-N-117.5-
C-C-N-122.0-
C-C-N-N--180.0

This interactive table is based on data for a related compound and serves to illustrate the type of information obtained from geometry optimization.

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of vibration of the molecule, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. biomedres.us The calculation of vibrational frequencies serves two main purposes: to confirm that the optimized geometry is a true energy minimum (indicated by the absence of imaginary frequencies) and to aid in the assignment of experimental spectra. biomedres.us

For ethanedial dihydrazone, these calculations would predict the stretching frequencies for the N-H, C-H, C=N, N-N, and C-C bonds, as well as various bending and torsional modes. For instance, in hydrazone derivatives, the C=N stretching vibration is typically observed in the range of 1590-1610 cm⁻¹. researchgate.net Theoretical calculations for benzophenone (B1666685) hydrazone have shown good correlation with experimental IR spectra. uni-muenchen.de By comparing the calculated vibrational spectrum of ethanedial dihydrazone with its experimental IR and Raman spectra, a detailed and accurate assignment of the observed bands can be achieved.

Table 2: Illustrative Vibrational Frequencies for a Hydrazone Derivative This table shows typical calculated and experimental vibrational frequencies for a hydrazone compound to demonstrate the correlation. Specific data for ethanedial dihydrazone is not available in the provided sources.

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
N-H stretch33103304
C-H stretch30403032
C=N stretch16051597
N-N stretch11251118

This interactive table illustrates the comparison between calculated and experimental vibrational data.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. epstem.netresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy is related to the ability of a molecule to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. researchgate.netfaccts.de

For ethanedial dihydrazone, FMO analysis would reveal the distribution of electron density in these key orbitals. It is expected that the HOMO would be primarily located on the nitrogen atoms of the hydrazone groups, reflecting their electron-donating character. wisc.edu The LUMO would likely be distributed over the π-system of the C=N bonds. The HOMO-LUMO energy gap would provide an estimate of the energy required for electronic excitation. For example, in a study of glyoxal bis(N-phenyl)osazone, the calculated HOMO and LUMO energies were -5.582 eV and -1.994 eV, respectively, resulting in an energy gap of 3.588 eV. researchgate.netfaccts.de A smaller energy gap generally implies higher reactivity. faccts.de

Table 3: Illustrative Frontier Molecular Orbital Energies for a Hydrazone Derivative Data from a study on Glyoxal bis(N-phenyl)osazone is used for illustrative purposes. researchgate.netfaccts.de

Molecular OrbitalEnergy (eV)
HOMO-5.582
LUMO-1.994
HOMO-LUMO Gap3.588

This interactive table shows typical HOMO-LUMO energy values derived from DFT calculations.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution in a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. nih.govscience.gov The MEP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential. researchgate.net

In an MEP map of ethanedial dihydrazone, regions of negative potential (typically colored red or yellow) would indicate areas that are rich in electrons and susceptible to electrophilic attack. These would be expected around the lone pairs of the nitrogen atoms. researchgate.net Regions of positive potential (colored blue) would indicate electron-poor areas, which are prone to nucleophilic attack, likely around the hydrogen atoms of the amine groups. nih.gov The MEP map provides a clear and intuitive picture of the molecule's reactive sites. researchgate.net

DFT calculations, combined with vibrational frequency analysis, can be used to compute various thermochemical and thermodynamic parameters. These include the zero-point vibrational energy (ZPVE), enthalpy, entropy, and Gibbs free energy of the molecule at a given temperature. Such calculations would allow for the prediction of the stability of ethanedial dihydrazone and its behavior in chemical reactions. For instance, by calculating the Gibbs free energy change for a reaction involving ethanedial dihydrazone, one could predict the spontaneity of the reaction under specific conditions.

Mechanistic Computational Studies

Theoretical and computational chemistry provides powerful tools for investigating the behavior of molecules at an atomic level. For ethanedial dihydrazone and its derivatives, these methods offer profound insights into their reactivity, allowing researchers to understand and predict the outcomes of chemical transformations.

Elucidation of Reaction Pathways and Transition States

Understanding a chemical reaction requires mapping the entire journey from reactants to products, which includes identifying any short-lived intermediates and high-energy transition states. numberanalytics.comsolubilityofthings.com Computational chemistry excels at exploring the potential energy surface (PES) of a reaction, which charts the energy of a molecular system as its geometry changes. researchgate.net By locating the minima (reactants, intermediates, products) and the saddle points (transition states) on this surface, a complete reaction pathway can be constructed. numberanalytics.comresearchgate.net

Methods like Density Functional Theory (DFT) are frequently employed to calculate the geometries and energies of molecules along a reaction coordinate. rsc.orgresearchgate.net For complex systems or to observe rare events, accelerated molecular dynamics simulations can be used to automatically discover reaction pathways with minimal human intervention. nih.gov A transition state represents the highest energy point on a reaction pathway and is a critical configuration that determines the rate and selectivity of the reaction. numberanalytics.com

A pertinent example can be drawn from a detailed theoretical study on the reaction of formalhydrazone, a closely related and simpler hydrazone, with singlet oxygen. nih.gov This study, using high-level CCSD(T)//DFT calculations, elucidated several competing reaction pathways:

[2+2] Cycloaddition: This pathway proceeds through the formation of a diradical intermediate to yield a four-membered ring product, 3-amino-1,2,3-dioxazetidine. nih.gov

'Ene' Reaction: An alternative pathway involves the abstraction of a quasi-allylic hydrogen from the nitrogen atom, leading to the formation of hydroperoxymethyl diazene (B1210634). nih.gov

Zwitterionic Intermediates: The calculations also considered the reversible addition of singlet oxygen to the nitrogen atom, forming a zwitterionic intermediate. nih.gov

By calculating the energy barriers associated with the transition state of each pathway, researchers can predict which reaction is most likely to occur under given conditions. nih.gov

Table 1: Computed Energetics for Competing Pathways in the Formalhydrazone + ¹O₂ Reaction (Illustrative Data)
Reaction PathwayKey Intermediate/Transition State (TS)Computed Activation Energy (kcal/mol)Predicted Product
[2+2] CycloadditionDiradical Intermediate TS~15-203-amino-1,2,3-dioxazetidine nih.gov
'Ene' ReactionAllylic Proton Abstraction TS~10-14Hydroperoxymethyl diazene nih.gov
Zwitterion FormationN-Attack Zwitterion TS~25-30Reversible/Leads to other products nih.gov

Analysis of Stereochemical Control in Reactions

Many molecules, including derivatives of ethanedial dihydrazone, can exist as stereoisomers—molecules with the same chemical formula but different three-dimensional arrangements of atoms. numberanalytics.com Computational studies are crucial for understanding and predicting the stereochemical outcome of reactions. archie-west.ac.uk The stereoselectivity of a reaction is determined by the relative energy barriers of the transition states leading to the different stereoisomeric products.

When a reaction occurs at a chiral center, the stereochemistry can be retained, inverted, or scrambled to form a mix of isomers, depending on the mechanism. lumenlearning.com For instance, a single-step reaction often leads to a specific stereochemical outcome (inversion or retention), whereas a multi-step reaction involving an achiral intermediate can result in a racemic mixture. lumenlearning.com

Computational modeling has been successfully applied to understand the origin of enantioselectivity in reactions involving chiral bis-hydrazone ligands derived from glyoxal (ethanedial). acs.org In studies of enantioselective cross-coupling reactions, it was found that the structure of the ligand plays a critical role in controlling the stereochemistry of the product. acs.org Computational analysis helps interpret these findings by modeling the transition states for the formation of different enantiomers. archie-west.ac.ukacs.org These models can reveal subtle steric and electronic interactions between the substrate, the catalyst, and the chiral ligand that favor one transition state over another, thereby leading to the preferential formation of one enantiomer. acs.org For example, preliminary mechanistic studies, supported by computational modeling, indicated that the reductive elimination step is likely the stereodetermining step in certain cross-coupling reactions. acs.org

Table 2: Computationally-Guided Analysis of Stereochemical Control by Chiral Hydrazone Ligands
Ligand Substituent Type on Pyrrolidine RingObserved/Predicted Effect on ReactivityObserved/Predicted Effect on EnantioselectivityComputational Rationale
Electron-rich/neutral and unhindered aromatic groupsHigher reactivityHigher enantioselectivity acs.orgLower energy transition state for the major enantiomer due to favorable electronic interactions. acs.org
Electron-deficient aromatic groupsLower reactivityLower enantioselectivityHigher energy transition states and smaller energy difference between diastereomeric transition states. acs.org
Bulky/sterically hindered groupsLower reactivityVariable enantioselectivitySteric clashes in the transition state destabilize the desired geometry for high selectivity.

Molecular Docking Studies for Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as ethanedial dihydrazone) when bound to a second molecule (a receptor or macromolecule, such as a protein or DNA) to form a stable complex. iscientific.orgfrontiersin.org The primary goal is to predict the three-dimensional structure of the complex and estimate the strength of the interaction, often expressed as a binding energy or inhibition constant. frontiersin.org This method is invaluable in drug discovery and materials science for screening potential candidates and understanding their mechanism of action at a molecular level. iscientific.orgmdpi.com

Docking studies on dihydrazone derivatives have provided significant insights into their interactions with biological targets. For example, in a study investigating the anticancer potential of a series of dihydrazones, molecular docking was used to validate their DNA binding capabilities. nih.gov The results confirmed that the most active compounds bind to the minor groove of DNA, particularly in A-T rich regions, through surface binding interactions. nih.gov

In another line of research, the interaction of a novel hydrazone derivative with the transport protein bovine serum albumin (BSA) was investigated using spectroscopic methods and molecular docking. researchgate.net The computational results supported the experimental findings, showing that the hydrazone binds within a specific region of the protein known as Sudlow's site I. researchgate.net The primary forces driving this interaction were identified as hydrophobic interactions. researchgate.net Such studies are crucial for understanding how these compounds are transported and distributed in biological systems.

Table 3: Summary of Molecular Docking Studies of Hydrazone Derivatives
Ligand ClassTarget MacromoleculeDocking SoftwarePredicted Binding SiteKey InteractionsResearch Finding
DihydrazonesDNANot SpecifiedMinor Groove (A-T rich region) nih.govSurface binding interactions nih.govValidated DNA binding as a mechanism for anticancer activity. nih.gov
Hydrazone Derivative (DBH)Bovine Serum Albumin (BSA)Not SpecifiedSudlow's Site I researchgate.netHydrophobic interactions researchgate.netElucidated the binding mechanism to a key transport protein. researchgate.net
N-substituted quinoline (B57606) 3-carbaldehyde hydrazoneMycobacterial ATP synthaseAutoDock 4.2 iscientific.orgEnzyme Active SiteHydrogen bonding, hydrophobic interactionsIdentified potential anti-tubercular agents by predicting strong binding to a key bacterial enzyme. iscientific.org

Reactivity and Mechanistic Studies of Ethanedial Dihydrazone

Condensation Reactions with Carbonyl Compounds

Hydrazones are well-established for their condensation reactions with carbonyl compounds such as aldehydes and ketones. This reactivity is a cornerstone of hydrazone chemistry, proceeding through a nucleophilic addition-elimination mechanism. In the case of ethanedial dihydrazone, both hydrazone moieties can potentially react with carbonyl compounds. The reaction is typically catalyzed by acid and involves the nucleophilic attack of the terminal nitrogen atom of the hydrazone on the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form a new C=N bond, yielding an azine.

While specific studies detailing the condensation of ethanedial dihydrazone with a wide range of carbonyl compounds are not extensively documented, the general reactivity of hydrazones allows for predictable outcomes. For instance, the reaction with a simple ketone like acetone would be expected to yield a bis-azine derivative. Similarly, condensation with an aromatic aldehyde such as benzaldehyde would lead to the corresponding bis-azine.

Table 1: Predicted Products of Condensation Reactions of Ethanedial Dihydrazone with Carbonyl Compounds

Carbonyl CompoundPredicted Product
Acetone2,2'-(ethane-1,2-diylidene)bis(1-isopropyldenehydrazine)
Benzaldehyde2,2'-(ethane-1,2-diylidene)bis(1-benzylidenehydrazine)
Cyclohexanone2,2'-(ethane-1,2-diylidene)bis(1-cyclohexylidenehydrazine)

This table is generated based on the general reactivity of hydrazones and represents expected products.

The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The nucleophilic nitrogen of the hydrazone then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of water generate the final azine product.

Oxidation Reactions and Cyclization Pathways

The oxidation of hydrazones is a powerful method for the synthesis of various heterocyclic compounds. These reactions often proceed through oxidative cyclization, where the hydrazone is oxidized to a reactive intermediate that subsequently undergoes intramolecular cyclization.

The oxidative cyclization of acylhydrazones is a common route to 1,3,4-oxadiazoles. wikipedia.orgresearchgate.net Similarly, the reaction of hydrazones with appropriate precursors can lead to the formation of 1,2,3-triazoles. pharmaguideline.comalfa-chemistry.com In the context of ethanedial dihydrazone, if it were first acylated and then subjected to oxidative conditions, it could theoretically serve as a precursor to bis-1,3,4-oxadiazoles.

The synthesis of 1,2,3-triazoles from hydrazones can be achieved through various methods, including copper-catalyzed reactions. pharmaguideline.comalfa-chemistry.com For ethanedial dihydrazone, a reaction with a suitable two-carbon synthon under oxidative conditions could potentially yield a bis-1,2,3-triazole.

The mechanism of oxidative cyclization of hydrazones to form heterocyclic compounds like 1,3,4-oxadiazoles typically involves the formation of a reactive intermediate. For N-acylhydrazones, the reaction can be initiated by a single electron transfer (SET) from the hydrazone to an oxidizing agent. wikipedia.org This generates a radical cation, which, after deprotonation and further oxidation, can form a nitrile imine intermediate. This intermediate then undergoes a 1,5-electrocyclization to yield the 1,3,4-oxadiazole ring. wikipedia.org

For the formation of 1,2,3-triazoles, a plausible mechanism involves the copper-catalyzed reaction of a hydrazone with a source of nitrogen. The reaction may proceed through the formation of a copper-triazolide intermediate, which is then protonated to give the final triazole product. pharmaguideline.comalfa-chemistry.com Another pathway involves the in-situ generation of an azide, which then undergoes a [3+2] cycloaddition with an alkyne derived from the hydrazone.

Reactions with Electrophilic Reagents

The nitrogen atoms of the hydrazone functional group in ethanedial dihydrazone are nucleophilic and can react with a variety of electrophiles. These reactions can include alkylation and acylation. While specific studies on ethanedial dihydrazone are limited, the general reactivity of hydrazones suggests that it would readily react with electrophilic reagents.

Alkylation with alkyl halides would be expected to occur at the terminal nitrogen atoms, leading to substituted hydrazone derivatives. Similarly, acylation with acyl chlorides or anhydrides would yield N-acylated products. The extent of substitution would depend on the stoichiometry of the reagents used.

Table 2: Potential Reactions of Ethanedial Dihydrazone with Electrophiles

Electrophilic ReagentReagent ClassExpected Product Type
Methyl iodideAlkylating AgentN-methylated dihydrazone
Benzyl bromideAlkylating AgentN-benzylated dihydrazone
Acetyl chlorideAcylating AgentN-acetylated dihydrazone
Benzoyl chlorideAcylating AgentN-benzoylated dihydrazone

This table presents hypothetical reactions based on the known reactivity of hydrazones.

Reactions with Nucleophilic Reagents

One of the most significant reactions of hydrazones with nucleophiles is the Wolff-Kishner reduction. wikipedia.orgbyjus.com This reaction converts the carbonyl group from which the hydrazone was derived into a methylene group under basic conditions. wikipedia.orgbyjus.com Since ethanedial dihydrazone is derived from glyoxal (B1671930) (an aldehyde), its treatment under Wolff-Kishner conditions would be expected to result in the formation of ethane.

The mechanism of the Wolff-Kishner reduction involves the deprotonation of the hydrazone by a strong base (like potassium hydroxide) to form a hydrazone anion. byjus.com This anion then undergoes a series of proton transfer and elimination steps, leading to the formation of a carbanion and the evolution of nitrogen gas. The carbanion is then protonated by the solvent (typically a high-boiling alcohol like ethylene glycol) to give the final alkane product. byjus.com

Table 3: The Wolff-Kishner Reduction of Ethanedial Dihydrazone

ReactantReagentsProduct
Ethanedial dihydrazoneKOH, heatEthane

This reaction is a classic example of the reduction of a hydrazone.

Tautomerism Studies (e.g., Keto-Enol, Azo-Hydrazone Tautomerism)

Tautomerism is a phenomenon where a single compound exists in two or more interconvertible forms that differ in the position of a proton and a double bond. Hydrazones can exhibit both keto-enol and azo-hydrazone tautomerism.

Keto-Enol Tautomerism: Similar to aldehydes and ketones with α-hydrogens, hydrazones can potentially exhibit a form of tautomerism analogous to keto-enol tautomerism, often referred to as hydrazone-enehydrazine tautomerism. masterorganicchemistry.comlibretexts.orgresearchgate.net In this equilibrium, a proton migrates from the nitrogen atom to the carbon atom, and the C=N double bond shifts to a C=C double bond, forming an enehydrazine. For ethanedial dihydrazone, this would result in a bis-enehydrazine tautomer. Generally, the hydrazone form is more stable. masterorganicchemistry.comlibretexts.orgresearchgate.net

Azo-Hydrazone Tautomerism: This type of tautomerism is particularly relevant for hydrazones derived from compounds that can also exist in an azo form. researchgate.netrsc.orgpurdue.eduunifr.ch It involves the migration of a proton between a nitrogen atom and another atom (often another nitrogen or an oxygen). The equilibrium between the azo and hydrazone forms can be influenced by factors such as the solvent, temperature, and pH. researchgate.netrsc.org In the case of ethanedial dihydrazone, the fundamental structure is that of a hydrazone. An isomeric azo form, 1,2-diazenylethane, could be considered. Spectroscopic studies are typically employed to determine the predominant tautomer in different conditions. rsc.org

pH Dependence of Reactions and Equilibrium Studies of Ethanedial Dihydrazone

The reactivity of ethanedial, dihydrazone, also known as glyoxal dihydrazone, is significantly influenced by the pH of the surrounding medium. This dependence is a characteristic feature of hydrazone chemistry, where the rates of both formation and hydrolysis are subject to catalysis by acid. Mechanistic studies on hydrazones have established that these reactions proceed through proton transfer steps, highlighting the critical role of hydronium ion concentration.

The generally accepted mechanism for the acid-catalyzed hydrolysis of hydrazones involves a two-step process. The initial step is the nucleophilic addition of a water molecule to the protonated hydrazone, which forms a carbinolamine intermediate. This is followed by the decomposition of this intermediate into the corresponding hydrazine (B178648) and carbonyl compound. Theoretical studies, often employing Density Functional Theory (DFT), have supported this mechanistic framework, providing insights into the energetics of each step and the involvement of proton transfers.

While specific kinetic data for the hydrolysis of this compound is not extensively documented in publicly available literature, the general principles of hydrazone reactivity provide a strong basis for understanding its behavior. The rate of hydrolysis is expected to be slow at neutral pH and to increase under acidic conditions. This is because the protonation of one of the nitrogen atoms in the dihydrazone moiety increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by water.

The equilibrium between this compound and its hydrolysis products (glyoxal and hydrazine) is also pH-dependent. In acidic solutions, the equilibrium is expected to shift towards the hydrolysis products. Conversely, under neutral or slightly basic conditions, the formation of the dihydrazone is more favored.

The following table provides illustrative data on the pH-dependent rate constants for the hydrolysis of a simple, representative hydrazone. It is important to note that this data is for illustrative purposes to demonstrate the typical pH-rate profile of hydrazone hydrolysis and does not represent experimentally determined values for this compound.

Table 1: Illustrative pH-Dependent First-Order Rate Constants (k) for the Hydrolysis of a Representative Hydrazone at 25°C

pHk (s⁻¹)
2.05.2 x 10⁻⁴
3.01.6 x 10⁻⁴
4.05.0 x 10⁻⁵
5.01.6 x 10⁻⁵
6.05.0 x 10⁻⁶
7.01.6 x 10⁻⁶

This table is for illustrative purposes only and does not represent experimental data for this compound.

The data in the illustrative table demonstrates a clear trend where the rate of hydrolysis decreases as the pH increases (i.e., as the solution becomes less acidic). This is consistent with the mechanism of acid catalysis.

Further detailed research, including kinetic studies under a range of pH conditions, would be necessary to establish the precise pH-rate profile and to determine the equilibrium constants for the formation and hydrolysis of this compound. Such studies would provide valuable quantitative insights into the stability and reactivity of this compound in aqueous environments.

Advanced Applications in Chemical Sciences

Catalysis and Organocatalysis

Ethanedial, dihydrazone and its derivatives serve as highly effective ligands in various catalytic reactions. The ability to easily modify their structure allows for the fine-tuning of steric and electronic properties, which is crucial for achieving high efficiency and selectivity in catalysis.

The introduction of chiral centers into the dihydrazone framework has led to the development of powerful ligands for asymmetric catalysis, where the selective formation of one enantiomer of a product is desired. These chiral ligands can coordinate with a metal center to create a chiral environment that directs the stereochemical outcome of a reaction.

A notable application is in the asymmetric Diels-Alder reaction, a powerful carbon-carbon bond-forming cycloaddition. Chiral bis-hydrazone ligands, when complexed with a metal catalyst such as copper(II), have demonstrated the ability to induce significant enantioselectivity. arkat-usa.org For instance, research has shown that pyridine (B92270) bis-hydrazone ligands incorporating a chiral (2S,6S)-2,6-diphenylpiperidine structure are particularly effective. arkat-usa.org In the copper(II)-catalyzed Diels-Alder reaction between N-(E)-crotyloxazolidin-2-one and cyclopentadiene (B3395910), these ligands can achieve good yields and high enantiomeric excesses (ee). arkat-usa.orgresearchgate.net The design of these ligands is often modular, allowing for systematic tuning to optimize performance for specific substrates. arkat-usa.org

The table below summarizes representative results from the use of chiral bis-hydrazone ligands in the asymmetric Diels-Alder reaction.

Catalyst System (Ligand + Metal)ReactionYield (%)Endo/Exo RatioEnantiomeric Excess (ee, %)Reference
Chiral Pyridine Bis(hydrazone) + Cu(OTf)₂Cyclopentadiene + N-Crotonyloxazolidinone9592:874 (endo) researchgate.net
Chiral Bis-hydrazone 7c + Cu(OTf)₂Cyclopentadiene + N-(E)-crotyloxazolidin-2-one8593:782 (endo) arkat-usa.org

In addition to cycloadditions, dihydrazone ligands are employed in palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction. biomedres.us This reaction forms a carbon-carbon bond by coupling an unsaturated halide with an alkene. biomedres.us Palladium(II) complexes of glyoxal (B1671930) bis(N-phenyl) osazone, a derivative of this compound, have been successfully used as catalysts for the Heck reaction between aryl halides and styrene, demonstrating the utility of this ligand class in forming C-C bonds with high efficiency. biomedres.us

Metal complexes of dihydrazone ligands are effective catalysts for a range of important organic transformations. The Heck reaction, a cornerstone of modern synthetic chemistry, relies on palladium catalysts to create substituted alkenes. organic-chemistry.orgthermofisher.com The catalytic cycle involves the oxidative addition of an aryl or vinyl halide to a Pd(0) center, followed by olefin insertion, β-hydride elimination, and reductive elimination to regenerate the catalyst. libretexts.org Dihydrazone ligands can stabilize the palladium center throughout this cycle, enhancing catalyst longevity and efficiency. biomedres.us For example, a glyoxal bis(N-phenyl) osazone palladium(II) complex has been shown to effectively catalyze the coupling of iodobenzene (B50100) with styrene, yielding stilbene. biomedres.us

Another critical area of research is the chemical fixation of carbon dioxide (CO₂), an abundant and renewable C1 feedstock. illinois.edu The conversion of CO₂ into valuable chemicals, such as cyclic carbonates, is a key goal for sustainable chemistry. researchgate.netrsc.org Zinc(II) complexes featuring hydrazone ligands have emerged as effective catalysts for the coupling of CO₂ with epoxides to form cyclic carbonates. researchgate.netrsc.org Although the reaction often requires a co-catalyst, the hydrazone ligand plays a crucial role in activating the epoxide substrate. researchgate.net Heterogenizing these complexes by immobilizing them on a solid support like silica (B1680970) can lead to robust, recyclable catalysts for CO₂ fixation. rsc.org

The effectiveness of a catalyst is intrinsically linked to the structure of its ligands. researchgate.net For this compound-based catalysts, several factors influence their activity and selectivity. The relationship between the ligand's structure and its catalytic performance is a central theme in catalyst design. nih.govnih.gov

Key parameters that can be tuned include:

Electronic Effects : Introducing electron-donating or electron-withdrawing substituents onto the hydrazone backbone can modify the electron density at the metal center. This, in turn, affects the metal's Lewis acidity and its ability to participate in oxidative addition or other elementary steps of a catalytic cycle.

Steric Hindrance : The size and shape of the substituents on the dihydrazone ligand create a specific three-dimensional environment around the metal center. This steric bulk can control which substrates can access the catalytic site and can influence the stereoselectivity of reactions like the asymmetric Diels-Alder reaction. arkat-usa.org

Chelation and Geometry : Dihydrazones can act as bidentate or polydentate ligands, forming stable chelate rings with metal ions. The geometry of the resulting metal complex (e.g., square planar, tetrahedral) is dictated by the ligand's structure and is a critical determinant of its catalytic activity. mdpi.com

Computational methods, such as Density Functional Theory (DFT), are increasingly used to model these relationships, calculating properties like HOMO-LUMO energy gaps to predict the reactivity and stability of different catalyst designs. mdpi.com

Chemical Sensing and Detection

The ability of the dihydrazone moiety to bind with various species and produce a measurable signal makes it an excellent platform for developing chemical sensors. dergipark.org.tr These sensors often rely on a color change (colorimetric) or a change in fluorescence (fluorimetric) upon interaction with a target analyte. nih.govcsic.es

Hydrazone derivatives are widely employed as chemosensors for the detection of environmentally and biologically important metal ions and anions due to their simple synthesis and strong binding capabilities. nih.govnih.govmdpi.com The interaction between the dihydrazone's nitrogen and oxygen atoms and a target ion can perturb the sensor's electronic structure, leading to a distinct change in its UV-visible absorption or fluorescence emission spectrum. mdpi.com

For example, dihydrazone-based Schiff base receptors have been designed for the selective colorimetric detection of copper ions (Cu²⁺) in aqueous solutions, with detection limits in the sub-micromolar range. researchgate.net Similarly, other hydrazone sensors exhibit a "turn-on" fluorescence response in the presence of iron ions (Fe³⁺). nih.gov The binding stoichiometry, typically determined by Job's plot analysis, is often 1:1 or 2:1 (ligand:metal). nih.govresearchgate.net

The table below highlights the performance of various hydrazone-based chemosensors for different ions.

Sensor TypeTarget AnalyteSensing MechanismObserved ChangeDetection LimitReference
Dihydrazone Schiff BaseCu²⁺ColorimetricYellow to Reddish-Brown0.53 µM researchgate.net
Hydrazide–Hydrazone DerivativeFe³⁺Fluorimetric (Turn-on)Fluorescence Enhancement- nih.gov
Hydrazide–Hydrazone DerivativeCu²⁺ColorimetricColor Change- nih.gov
Dinitrophenyl HydrazoneAnions (e.g., F⁻, CN⁻)ColorimetricNaked-eye Color Change- mdpi.com
Hydrazone DerivativeZn²⁺ / Cd²⁺Fluorimetric (AIE)"Off-On" Fluorescence9.85 nM (Zn²⁺) rsc.org

Beyond simple ions, dihydrazone-based systems can be engineered to detect more complex organic and biological molecules. dergipark.org.tr A biosensor is an analytical device that combines a biological recognition element with a transducer to convert a biological interaction into a measurable signal. azosensors.comexplorationpub.comnih.gov

Ethanedial dihydrazone derivatives can function as the core of such sensors. For instance, a naphthalimide-based glyoxal hydrazone has been developed for the biological imaging of the amino acids cysteine and homocysteine within living cells. researchgate.net The sensor operates via a fluorescence mechanism, producing a visible signal change from dark to green upon reacting with these specific biological targets. researchgate.net This demonstrates the potential for creating highly specific biosensors for monitoring metabolites and other key biomolecules in complex biological systems, with applications in disease diagnostics and tracking biochemical processes. explorationpub.comnih.gov These sensors can be integrated into various platforms, from solutions to solid-state devices like test strips, for rapid and on-site analysis. csic.es

Analytical Method Development (e.g., HPLC Derivatization)

This compound, also known as glyoxal dihydrazone, is a significant reagent in analytical chemistry, particularly in the development of methods for high-performance liquid chromatography (HPLC). Its utility stems from its capacity to react with specific analytes, converting them into derivatives that are more readily detected and separated. This is especially beneficial for compounds that lack a strong chromophore, which makes them challenging to detect with conventional UV-Vis detectors.

The primary use of ethanedial dihydrazone in this area is for the derivatization of dicarbonyl compounds. It reacts with α-dicarbonyl compounds to form stable, cyclic derivatives, specifically 1,2,4,5-tetrazines. These derivatives frequently display strong UV absorbance or fluorescence, which greatly boosts the sensitivity of their detection. This technique has been effectively used to determine various dicarbonyls in complex samples such as biological fluids, food, and environmental samples.

For example, the reaction between ethanedial dihydrazone and dicarbonyls like glyoxal and methylglyoxal (B44143) produces the corresponding 3,6-disubstituted-1,2,4,5-tetrazines. These derivatives are then easily quantifiable by HPLC with UV detection. The derivatization reaction is usually performed pre-column, where the sample containing the dicarbonyl compounds is mixed with the derivatizing agent under controlled pH and temperature conditions before being injected into the HPLC system. researchgate.netnih.gov Other derivatizing agents, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) and 3-methyl-2-benzothiazolinone hydrazone (MBTH), are also used to form hydrazones with dicarbonyl compounds for HPLC analysis. researchgate.netnih.govhep.com.cn

AnalyteDerivatizing AgentResulting DerivativeDetection Method
α-Dicarbonyl Compounds (e.g., glyoxal, methylglyoxal)Ethanedial dihydrazone1,2,4,5-Tetrazine (B1199680) derivativeHPLC-UV
Glyoxal, Glyoxylic Acid2,4-Dinitrophenylhydrazine (DNPH)Dihydrazone derivativeHPLC-UV researchgate.netnih.gov
Glyoxal3-Methyl-2-benzothiazolinone hydrazone (MBTH)Diazine derivativeHPLC-UV hep.com.cn

This derivatization approach provides several benefits, including high reaction yields, good stability of the formed derivatives, and a notable increase in molar absorptivity, leading to lower detection limits.

Materials Science

The distinct chemical structure of ethanedial dihydrazone, featuring reactive hydrazine (B178648) groups and a conjugated system, establishes it as a versatile component in materials science. It is utilized in polymer synthesis, the creation of functional materials with particular optical and electrical properties, and as an element in advanced electronic devices and corrosion inhibitors. researchgate.net

Polymer Chemistry: Monomers for Polymer Synthesis

Ethanedial dihydrazone acts as a monomer in the synthesis of various polymers, especially polyazines and other polymers rich in nitrogen. uri.eduacs.org The two hydrazine groups can undergo condensation polymerization with dicarbonyl compounds to create long-chain polymers. sigmaaldrich.com These polymers are frequently noted for their high thermal stability and distinct electronic properties, which are due to the extensive conjugation along the polymer backbone. uri.eduacs.orgresearchgate.net

The polymerization reaction usually involves the condensation of ethanedial dihydrazone with a dicarbonyl comonomer like glyoxal or other dialdehydes and diketones. uri.eduacs.org The resulting poly(glyoxal dihydrazone) and similar polymers have a repeating unit that includes the azine linkage (-C=N-N=C-). uri.eduacs.orgresearchgate.net The properties of the final polymer can be adjusted by altering the structure of the dicarbonyl comonomer.

Functional Materials: Optical and Electrical Properties

Materials derived from ethanedial dihydrazone frequently possess interesting optical and electrical properties. The conjugated diimine system in its derivatives and polymers can result in materials that are chromophoric and fluorophoric. For instance, the 1,2,4,5-tetrazine derivatives that form from the reaction of ethanedial dihydrazone with dicarbonyls are known for their vibrant color and, in some instances, fluorescence.

Advanced Materials for Light Emitting Diodes (LEDs) and Dye-Sensitized Solar Cells (DSSCs)

The unique photophysical properties of some derivatives of ethanedial dihydrazone make them appropriate for use in advanced electronic devices. For example, fluorescent derivatives can be investigated as emitting materials in organic light-emitting diodes (OLEDs). researchgate.netdergipark.org.tr The capacity to adjust the emission color by altering the chemical structure of the derivative is a major benefit in this field.

In the area of solar energy, derivatives of ethanedial dihydrazone are being considered as sensitizers in dye-sensitized solar cells (DSSCs). researchgate.netdergipark.org.tr The sensitizer's function is to absorb light and inject electrons into a semiconductor material (usually TiO2), which generates a photocurrent. The strong absorption of certain ethanedial dihydrazone-based compounds in the visible part of the electromagnetic spectrum is a key prerequisite for efficient DSSCs. colab.ws

Corrosion Inhibitors

Ethanedial dihydrazone and its derivatives have demonstrated potential as corrosion inhibitors for a range of metals and alloys. researchgate.netdergipark.org.tr Their effectiveness comes from the multiple nitrogen atoms and the π-electron system in their molecular structure. nih.gov These characteristics enable the molecules to adsorb onto the metal surface, creating a protective layer that slows down the corrosion process. nih.govresearchgate.netacs.org

The lone pairs of electrons on the nitrogen atoms can coordinate with the empty d-orbitals of the metal atoms, resulting in strong adsorption. nih.gov The molecule's planar shape can also help to achieve effective surface coverage. Research has shown that compounds based on ethanedial dihydrazone can protect metals like mild steel in acidic conditions. researchgate.net The formation of a stable, adsorbed film on the metal surface serves as a barrier, keeping corrosive substances from reaching the metal. acs.org

Application AreaKey Feature of Ethanedial DihydrazoneResulting Material/Function
Polymer ChemistryBifunctional hydrazine groupsPolyazines and nitrogen-rich polymers uri.eduacs.org
Functional MaterialsConjugated diimine systemChromophoric and fluorophoric materials, organic semiconductors researchgate.netacs.org
LEDs and DSSCsFluorescent and light-absorbing derivativesEmitting materials and dye sensitizers researchgate.netdergipark.org.tr
Corrosion InhibitionNitrogen atoms and π-electron systemProtective film on metal surfaces nih.govresearchgate.netacs.org

Precursors in Organic Synthesis

Ethanedial dihydrazone is a useful precursor in organic synthesis, mainly because of the reactivity of its hydrazine functional groups. nih.govtsijournals.com It acts as a foundational element for synthesizing a range of heterocyclic compounds. tsijournals.comnih.govumich.edu

A key application is in the synthesis of 1,2,4,5-tetrazines. As previously noted, reacting ethanedial dihydrazone with α-dicarbonyl compounds is a direct way to prepare both symmetrically and asymmetrically substituted tetrazines. These tetrazines are not only valuable as analytical reagents but also find use in click chemistry and as ligands in coordination chemistry.

Additionally, ethanedial dihydrazone can be employed to synthesize other nitrogen-containing heterocycles, such as pyrazole (B372694) and triazole derivatives. tsijournals.com The versatility of the hydrazine group facilitates a variety of cyclization reactions, making ethanedial dihydrazone a valuable starting material for building complex molecular structures. tsijournals.comnih.govumich.edu

Building Blocks for Complex Heterocyclic Scaffolds

This compound, also known as glyoxal dihydrazone, is a versatile and fundamental building block in the synthesis of a variety of complex heterocyclic compounds. Its symmetrical structure, featuring two reactive hydrazone moieties, allows for the construction of diverse ring systems, particularly those containing multiple nitrogen atoms. The reactivity of the C=N double bonds and the nucleophilicity of the nitrogen atoms are central to its utility in heterocyclic chemistry. mdpi.comtsijournals.com

One of the most significant applications of this compound is in the synthesis of triazole derivatives. Research has demonstrated a facile, water-based method for producing 1H-1,2,3-triazole, which begins with the conversion of glyoxal to this compound (glyoxal bishydrazone). mdpi.com This intermediate is then cyclized to form 1-amino-1,2,3-triazole, which is subsequently converted to the final 1,2,3-triazole product. mdpi.com This pathway is notable for its use of readily available and inexpensive starting materials. mdpi.com

Furthermore, this compound serves as a precursor for more complex, linked heterocyclic systems. A divergent, one-step oxidation strategy showcases its utility in selectively producing either bis(1,2,3-triazole) or 1,1'-azobis-1,2,3-triazole. figshare.comtandfonline.com By carefully selecting the oxidizing agent and solvent, the reaction pathway can be directed towards the desired product. For instance, using manganese dioxide (MnO₂) as the oxidant in carbon tetrachloride yields bis(1,2,3-triazole), while using potassium permanganate (B83412) (KMnO₄) in dichloromethane (B109758) produces 1,1'-azobis-1,2,3-triazole. figshare.comtandfonline.com This divergent synthesis highlights the compound's role in creating intricate molecular architectures with extended nitrogen chains. figshare.com

The utility of hydrazones, including this compound derivatives, extends to the synthesis of other important heterocyclic families such as pyrazoles and thiadiazoles. mdpi.comrsc.orgnih.gov The general reactivity pattern involves the cyclization of the dihydrazone or its derivatives with appropriate reagents. For example, derivatives of glyoxal dihydrazone are implicated in the formation of pyrazoles and quinoxalines. nih.gov While many syntheses start with substituted hydrazines reacting with dicarbonyl compounds, the fundamental reaction chemistry underscores the importance of the dihydrazone scaffold provided by this compound. rsc.orgnih.gov Its derivatives, such as bis-hydrazonoyl halides, are key intermediates for synthesizing a wide array of bis-heterocycles, including bis-pyrazoles and bis-1,3,4-thiadiazoles. nih.gov

Starting MaterialReagents/ConditionsProductReference
This compound1. Cyclization 2. Deamination1H-1,2,3-triazole mdpi.com
This compoundMnO₂, CCl₄, 18°Cbis(1,2,3-triazole) figshare.comtandfonline.com
This compoundKMnO₄, CH₂Cl₂, 28°C1,1'-azobis-1,2,3-triazole figshare.comtandfonline.com
Glyoxal-osazones (dihydrazone derivatives)Chlorine, Acetic Acid1,2-Dichloroglyoxal bis(phenylhydrazone) nih.gov
Bis-hydrazonoyl chloridesCarbonothioic dihydrazide, Triethylamine2,2′-bis(1,3,4-thiadiazole) derivatives nih.gov

Intermediates in Fine Chemical Production

The role of this compound as a key intermediate is prominent in the field of fine chemical production, which is characterized by the synthesis of complex, high-value-added substances produced in smaller quantities compared to bulk chemicals. google.com Its utility is particularly evident in the pharmaceutical and specialty chemical sectors, where the synthesis of complex heterocyclic molecules is paramount.

A significant example of its application is in the production pathway for tazobactam (B1681243), a β-lactamase inhibitor. The synthesis of the core 1,2,3-triazole ring of tazobactam can utilize a method starting from glyoxal. mdpi.com The conversion of glyoxal to this compound is a crucial step in this multi-stage synthesis, providing a stable and reliable supply of the necessary heterocyclic precursor for downstream product development. mdpi.com This positions this compound as a critical link in the value chain of this important pharmaceutical ingredient.

Moreover, a Chinese patent highlights the industrial relevance of this chemistry by describing an optimized synthesis method for 1H-1,2,3-triazole starting from glyoxal, proceeding through the dihydrazone intermediate. google.com The patent focuses on improving the process by addressing issues like polymerization and simplifying purification steps, which are key considerations in scaling up production for industrial applications. google.com This underscores the compound's role not just as a laboratory reagent but as a viable intermediate in commercial-scale fine chemical synthesis.

The synthesis of specialized ligands for catalysis also falls under the umbrella of fine chemical production. Chiral bis-hydrazone ligands, which can be synthesized from glyoxal (the precursor to this compound), have been developed for use in palladium-catalyzed enantioselective cross-coupling reactions. mdpi.com These ligands are essential for producing specific stereoisomers of biaryl compounds, which are valuable structures in materials science and medicinal chemistry. Similarly, palladium complexes of glyoxal bis(N-phenyl) osazone (a dihydrazone derivative) have been successfully used as catalysts in Heck cross-coupling reactions, a fundamental C-C bond-forming reaction in organic synthesis. niscpr.res.in The production of these specialized catalysts, enabled by the dihydrazone structure, is a clear example of its role in the fine chemical industry.

IntermediateApplication/ProductSignificanceReference
This compoundSynthesis of 1H-1,2,3-triazolePrecursor for Tazobactam development mdpi.com
This compoundIndustrial production of 1H-1,2,3-triazoleOptimized for industrial scale-up google.com
Glyoxal bis-hydrazone derivativesChiral ligands for asymmetric catalysisEnables enantioselective synthesis of high-value compounds mdpi.com
Glyoxal bis(N-phenyl) osazone-Pd complexCatalyst for Heck cross-coupling reactionsFacilitates important C-C bond formation in synthesis niscpr.res.in

Emerging Research Directions and Future Outlook

Development of Novel Polytopic Hydrazone Architectures

Ethanedial dihydrazone serves as a fundamental building block for the creation of more complex, multi-site ligands known as polytopic hydrazones. These ligands are of significant interest in coordination chemistry due to their ability to bind multiple metal ions, leading to the formation of polynuclear complexes with unique structural and functional properties. researchgate.net The chemistry of dihydrazone ligands has garnered considerable attention because of their versatility as polyfunctional chelating agents that can form a variety of complexes with transition metals, including monometallic, and homo- or heterobimetallic structures. researchgate.net

The synthesis of these architectures typically involves the condensation reaction of ethanedial dihydrazone with various aldehydes or ketones. ictp.it This straightforward synthetic route allows for the introduction of diverse functional groups, thereby tuning the electronic and steric properties of the resulting ligand. researchgate.net By strategically designing these polytopic hydrazones, researchers can control the assembly of metal ions, leading to predictable and well-defined polynuclear architectures. These structures are crucial for developing new materials with applications in catalysis and molecular magnetism. researchgate.net

Integration of Experimental and Computational Chemistry for Predictive Design

The synergy between experimental synthesis and computational chemistry is proving to be a powerful tool in advancing the study of ethanedial dihydrazone and its derivatives. mdpi.com Computational methods, particularly Density Functional Theory (DFT), allow for the prediction of molecular structures, electronic properties, and reactivity, guiding experimental efforts and providing a deeper understanding of observed phenomena. biomedres.us

Recent developments in computational chemistry have significantly enhanced the ability to study reaction mechanisms and predict the properties of novel compounds. mdpi.com For instance, DFT calculations can be used to model the geometry of ethanedial dihydrazone and its metal complexes, with the calculated bond lengths and angles often showing good agreement with experimental data obtained from techniques like X-ray crystallography. researchgate.net This predictive power accelerates the design of new molecules with desired functionalities.

Exploration of New Catalytic Transformations

Hydrazone derivatives, including those derived from ethanedial dihydrazone, and their metal complexes are emerging as promising catalysts for a variety of organic transformations. researchgate.net The presence of multiple coordination sites in dihydrazones allows them to form stable and catalytically active complexes with a range of transition metals. researchgate.net These complexes have shown considerable catalytic activity in oxidation reactions of alkenes. researchgate.net

Research has demonstrated that manganese complexes of hydrazone Schiff bases can act as catalysts in the epoxidation of alkenes. researchgate.net Similarly, palladium complexes of osazone derivatives, which share structural similarities with dihydrazones, have been successfully employed as catalysts in Heck cross-coupling reactions. biomedres.us The catalytic performance of these complexes can be tuned by modifying the ligand structure, offering a versatile platform for developing new and efficient catalytic systems. ethz.ch

The exploration of new catalytic applications for ethanedial dihydrazone-based systems is an active area of research. frontiersin.org This includes their potential use in asymmetric catalysis, where the chiral environment provided by a suitably designed ligand can lead to the selective formation of one enantiomer of a chiral product. frontiersin.org The development of such catalysts is of great importance in the synthesis of pharmaceuticals and other fine chemicals.

Advanced Applications in Molecular Devices and Nanotechnology

The unique electronic and structural properties of ethanedial dihydrazone and its derivatives make them attractive candidates for applications in molecular electronics and nanotechnology. rsc.org Hydrazones can function as molecular switches, where their conformation can be reversibly changed by external stimuli such as light or chemical signals. rsc.org This switching behavior can be harnessed to control the properties of materials at the molecular level, opening up possibilities for the development of molecular-scale devices. rsc.org

Hydrazone-based compounds have been investigated for their use in organic light-emitting diodes (OLEDs) as hole-transporting materials. researchgate.net Their ability to form stable amorphous glasses is advantageous for the fabrication of thin-film devices. researchgate.net Furthermore, the modular nature of hydrazone synthesis allows for the fine-tuning of their photophysical properties, making them suitable for a range of optoelectronic applications. rsc.org

In the realm of nanotechnology, hydrazone derivatives can be used as building blocks for the construction of supramolecular assemblies and nanomaterials. scientificarchives.com Their ability to coordinate with metal ions can be exploited to create well-defined nanostructures with specific functions. researchgate.net For example, they can be used in the development of chemosensors for the detection of metal ions and anions. dergipark.org.trresearchgate.net The versatility of ethanedial dihydrazone chemistry positions it as a key component in the future development of advanced molecular devices and functional nanomaterials. inrim.it

Q & A

Q. How can computational chemistry predict the reactivity of ethanedial dihydrazone in novel polymer matrices?

  • Methodological Answer :
  • Molecular dynamics (MD) simulations : Model polymer-dihydrazone interactions (e.g., bond dissociation energies).
  • Density Functional Theory (DFT) : Calculate transition states for crosslinking reactions.
  • Thermogravimetric analysis (TGA) : Validate predicted thermal stability (e.g., decomposition above 200°C ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.